1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Overview
Description
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S . It has a molecular weight of 230.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis Applications
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is utilized in various synthesis processes. For instance, it has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, an important class of compounds with broad antibacterial activity. This synthesis involves the use of polymer-supported sulfonyl chloride, demonstrating the compound's utility in solid-phase organic synthesis (SPOS), which is crucial in drug development for the rapid generation of structurally related molecules (Holte, Thijs, & Zwanenburg, 1998).
Catalysis and Reaction Mechanisms
The compound has been employed in copper-catalyzed arylative cyclization processes. This method allows the synthesis of various polysubstituted 1H-indenes, some of which exhibit strong fluorescence in solution and the solid state. This application demonstrates its versatility in facilitating complex chemical reactions, expanding its utility in organic chemistry (Zeng, Ilies, & Nakamura, 2011).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of 1-oxo-2,3-dihydro-1H-indene have been studied for their anti-corrosive properties. Compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid have shown potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings are significant for industrial applications, particularly in preventing material degradation (Saady et al., 2018).
Antimicrobial and Antioxidant Activities
Compounds synthesized from 1-oxo-2,3-dihydro-1H-indene derivatives have demonstrated antimicrobial and antioxidant activities. This suggests potential applications in the development of new pharmaceuticals and health-related products, highlighting the broad scope of its applications in biomedical research (Badgujar, More, & Meshram, 2018).
Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSUBYHQKUOESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564350 | |
Record name | 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61565-36-4 | |
Record name | 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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